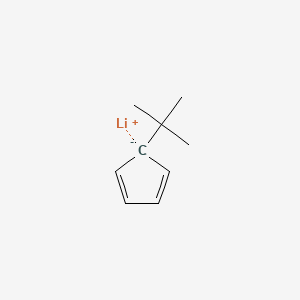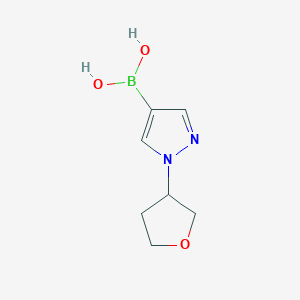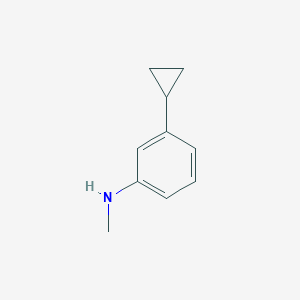![molecular formula C8H18Cl2N2 B6307333 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride CAS No. 2565807-10-3](/img/structure/B6307333.png)
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride (MDZ) is an organic compound with a unique structure that has been of great interest to the scientific community. It is a member of the spiro compound family, and has been the subject of extensive research due to its potential applications in various fields. MDZ has been studied for its use in synthetic organic chemistry, as well as its potential in various medical applications.
Applications De Recherche Scientifique
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, and as a reagent for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been investigated for its potential use in the synthesis of polymers, and for its potential as a drug delivery system.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is not well understood, however, it is believed to act as a Lewis acid, which can catalyze reactions by forming a coordinate covalent bond with a Lewis base. This allows it to activate molecules, allowing them to react with each other more readily. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been found to be able to form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride have not been extensively studied. However, it has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has been found to have an inhibitory effect on certain bacteria, such as Escherichia coli, which suggests it may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride are vast, and there are numerous future directions for research. These include further investigation into its potential as an antimicrobial agent, its potential use in drug delivery systems, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new and innovative uses for 5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride.
Méthodes De Synthèse
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is synthesized through a condensation reaction of a diazoketone and a 1,3-diamino-2-propanol in the presence of a strong acid. The reaction is carried out in a solvent such as dichloromethane, and yields a white solid product. The resulting compound is then purified by recrystallization and the purity of the product is tested by thin-layer chromatography.
Propriétés
IUPAC Name |
5-methyl-2,5-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-2-4-8(10)6-9-7-8;;/h9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVINGGKZNDZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
